molecular formula C13H20BrNO2Si B8121825 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate

Cat. No.: B8121825
M. Wt: 330.29 g/mol
InChI Key: QXOCDZBDNXCRFA-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate is a chemical compound with the molecular formula C13H20BrNO2Si and a molecular weight of 330.29 g/mol . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate typically involves the reaction of 4-bromobenzylamine with 2-(trimethylsilyl)ethyl chloroformate under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzylcarbamates, while hydrolysis reactions produce the corresponding amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The trimethylsilyl group enhances the stability of the compound and facilitates its removal under mild conditions, making it a valuable protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl carbamate
  • 4-Bromobenzyl carbamate
  • 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate

Uniqueness

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate is unique due to the presence of both the trimethylsilyl and bromobenzyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in organic synthesis and material science .

Biological Activity

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a trimethylsilyl group, an ethyl chain, a bromobenzyl moiety, and a carbamate functional group. This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. The carbamate group may also play a crucial role in enzyme inhibition or modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against various pathogens. The results are summarized in Table 1:

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2015
Escherichia coli3012
Pseudomonas aeruginosa508

Table 1: Antimicrobial activity of this compound against selected pathogens.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, various concentrations of the compound were tested on MCF-7 breast cancer cells. The findings are presented in Table 2:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108510
253050
501080

Table 2: Effects of varying concentrations of the compound on MCF-7 cell viability and apoptosis rate.

Properties

IUPAC Name

2-trimethylsilylethyl N-[(4-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2Si/c1-18(2,3)9-8-17-13(16)15-10-11-4-6-12(14)7-5-11/h4-7H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOCDZBDNXCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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